4,6-Dichloro-2-cyclohexylpyrimidine 4,6-Dichloro-2-cyclohexylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13388064
InChI: InChI=1S/C10H12Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h6-7H,1-5H2
SMILES: C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol

4,6-Dichloro-2-cyclohexylpyrimidine

CAS No.:

Cat. No.: VC13388064

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-cyclohexylpyrimidine -

Specification

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
IUPAC Name 4,6-dichloro-2-cyclohexylpyrimidine
Standard InChI InChI=1S/C10H12Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h6-7H,1-5H2
Standard InChI Key DUYIRAHITOGHHU-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl
Canonical SMILES C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4,6-dichloro-2-cyclohexylpyrimidine is C₁₀H₁₂Cl₂N₂, with a molecular weight of 255.12 g/mol. The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The chlorine atoms at the 4- and 6-positions introduce electron-withdrawing effects, while the cyclohexyl group at the 2-position contributes steric bulk and lipophilicity.

Key Structural Features:

  • Halogenation: The 4,6-dichloro configuration enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .

  • Cyclohexyl Substituent: The cyclohexyl group increases hydrophobicity, potentially improving membrane permeability in biological systems .

Physicochemical Data

Direct experimental data for this compound are scarce, but analogous compounds offer insights:

Property4,6-Dichloro-2-cyclohexylpyrimidine (Inferred)2,4-Dichloro-6-cyclopropylpyrimidine
Molecular Weight255.12 g/mol189.04 g/mol
Boiling Point~300°C (estimated)Not reported
Melting Point80–85°C (predicted)Not reported
Density1.3–1.4 g/cm³Not reported
SolubilityLow in water; soluble in organic solventsLow in water

The cyclohexyl group likely elevates the melting point compared to smaller alkyl substituents due to increased van der Waals interactions .

Synthetic Methodologies

Chlorination of Pyrimidine Precursors

The synthesis of 4,6-dichloropyrimidine derivatives typically involves chlorination of dihydroxypyrimidine intermediates. A patent by outlines a method using phosphorus oxychloride (POCl₃) in the presence of hindered amines (e.g., Hunig’s base):

  • Reaction Mechanism:

    • 4,6-Dihydroxypyrimidine undergoes chlorination via nucleophilic aromatic substitution, where POCl₃ acts as both a solvent and chlorinating agent.

    • Hindered amines (e.g., N,N-diisopropylethylamine) neutralize HCl byproducts, driving the reaction to completion .

  • Modifications for Cyclohexyl Derivatives:

    • Introducing the cyclohexyl group likely occurs via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position before or after chlorination.

    • Example pathway:

      • Step 1: Cyclohexylation of 2-hydroxypyrimidine using cyclohexyl bromide and a Lewis acid catalyst.

      • Step 2: Sequential chlorination at the 4- and 6-positions using POCl₃ .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 2-, 4-, and 6-positions requires careful control of reaction conditions.

  • Byproduct Formation: Phosphorus residues from POCl₃ may complicate purification, necessitating techniques like counter-current extraction .

Applications in Industrial and Pharmaceutical Contexts

Agrochemical Intermediates

Chlorinated pyrimidines are pivotal in synthesizing herbicides and fungicides. For example:

  • Sulfonylurea Herbicides: 4,6-Dichloropyrimidine derivatives act as precursors in sulfonylurea synthesis, which inhibit acetolactate synthase in plants .

  • Fungicidal Activity: The cyclohexyl group may enhance lipid solubility, improving bioavailability in antifungal agents .

Pharmaceutical Relevance

While direct studies on 4,6-dichloro-2-cyclohexylpyrimidine are lacking, structurally related compounds exhibit:

  • Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases, making them candidates for anticancer therapies.

  • Antiviral Potential: Chlorine atoms can stabilize interactions with viral protease active sites .

Future Research Directions

Unexplored Synthetic Routes

  • Catalytic C–H Functionalization: Direct cyclohexylation via transition-metal catalysts could streamline synthesis.

  • Green Chemistry Approaches: Replace POCl₃ with less toxic chlorinating agents (e.g., NaCl/Oxone systems).

Biological Screening

  • Targeted Assays: Evaluate the compound’s efficacy against specific kinases or microbial targets.

  • Structure-Activity Relationships (SAR): Compare activity with analogs to optimize the cyclohexyl group’s role.

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